2-(4-bromo-1H-pyrazol-1-yl)-N-[1-(4-methylphenyl)propyl]acetamide
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Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)-N-[1-(4-methylphenyl)propyl]acetamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-N-[1-(4-methylphenyl)propyl]acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Acetamide Formation: The brominated pyrazole is reacted with an appropriate acetamide derivative under conditions that facilitate the formation of the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-pyrazol-1-yl)-N-[1-(4-methylphenyl)propyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamide group, to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts and appropriate ligands in solvents like toluene or ethanol.
Major Products
Substituted Pyrazoles: Formed by substitution reactions.
Oxidized or Reduced Derivatives: Formed by oxidation or reduction reactions.
Coupled Products: Formed by coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
2-(4-bromo-1H-pyrazol-1-yl)-N-[1-(4-methylphenyl)propyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-N-[1-(4-methylphenyl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-1H-pyrazol-1-yl)-N-[1-(4-methylphenyl)propyl]acetamide: Similar structure with a chlorine atom instead of bromine.
2-(4-fluoro-1H-pyrazol-1-yl)-N-[1-(4-methylphenyl)propyl]acetamide: Similar structure with a fluorine atom instead of bromine.
2-(4-iodo-1H-pyrazol-1-yl)-N-[1-(4-methylphenyl)propyl]acetamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromo-1H-pyrazol-1-yl)-N-[1-(4-methylphenyl)propyl]acetamide imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in specific applications where bromine’s electronic and steric effects are advantageous.
Properties
Molecular Formula |
C15H18BrN3O |
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Molecular Weight |
336.23 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-[1-(4-methylphenyl)propyl]acetamide |
InChI |
InChI=1S/C15H18BrN3O/c1-3-14(12-6-4-11(2)5-7-12)18-15(20)10-19-9-13(16)8-17-19/h4-9,14H,3,10H2,1-2H3,(H,18,20) |
InChI Key |
ZCWGWNJIKUAILO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)CN2C=C(C=N2)Br |
Origin of Product |
United States |
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